molecular formula C25H25N5O2 B2590204 (1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone CAS No. 2308011-18-7

(1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone

Cat. No. B2590204
CAS RN: 2308011-18-7
M. Wt: 427.508
InChI Key: VGUKLXDNNHYBKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone is a useful research compound. Its molecular formula is C25H25N5O2 and its molecular weight is 427.508. The purity is usually 95%.
BenchChem offers high-quality (1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antifungal Activity

The compound’s structure suggests potential antifungal properties. Researchers have investigated its efficacy against fungal pathogens, particularly due to the benzoxazolyl and pyrazolyl moieties. Further studies are needed to determine its mechanism of action and specific targets .

Antibacterial Evaluation

Given the presence of heterocyclic rings and carbonyl groups, this compound may also exhibit antibacterial activity. Researchers have synthesized similar derivatives and evaluated their effectiveness against bacterial strains. Investigating its impact on Gram-positive and Gram-negative bacteria could provide valuable insights .

properties

IUPAC Name

[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]-[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N5O2/c1-28-14-18(13-26-28)20-16-29(15-17-7-2-3-8-19(17)20)24(31)22-10-6-12-30(22)25-27-21-9-4-5-11-23(21)32-25/h2-5,7-9,11,13-14,20,22H,6,10,12,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGUKLXDNNHYBKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)C(=O)C4CCCN4C5=NC6=CC=CC=C6O5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone

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